2-[1-[(2-Fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[1-[(2-Fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Benzimidazole Moiety: The benzimidazole moiety is attached through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Final Coupling: The final step involves coupling the substituted piperazine with the benzimidazole derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-[(2-Fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmac
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c1-25-21-9-5-4-8-20(21)24-22(25)16-26-11-12-27(18(15-26)10-13-28)14-17-6-2-3-7-19(17)23/h2-9,18,28H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWVEYFFIMBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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